molecular formula C13H23NO5 B13009270 1-tert-Butyl 2-ethyl 4-hydroxypiperidine-1,2-dicarboxylate

1-tert-Butyl 2-ethyl 4-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B13009270
M. Wt: 273.33 g/mol
InChI Key: ZGUGBQXPZDHWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl 2-ethyl 4-hydroxypiperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a hydroxyl group attached to a piperidine ring, along with two carboxylate groups.

Preparation Methods

The synthesis of 1-tert-Butyl 2-ethyl 4-hydroxypiperidine-1,2-dicarboxylate can be achieved through various synthetic routes. One common method involves the reaction of N-Boc piperidine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-tert-Butyl 2-ethyl 4-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1-tert-Butyl 2-ethyl 4-hydroxypiperidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.

    Biology: The compound’s piperidine ring structure makes it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Piperidine derivatives are known for their pharmacological activities, including antibacterial, antifungal, and anticancer properties.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-ethyl 4-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylate groups can form hydrogen bonds with target molecules, influencing their activity. The piperidine ring’s conformational flexibility allows it to fit into various binding sites, enhancing its interaction with biological macromolecules .

Comparison with Similar Compounds

1-tert-Butyl 2-ethyl 4-hydroxypiperidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 4-hydroxypiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUGBQXPZDHWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.